N,N-Diphenylacetamidine
Description
Fundamental Chemical Significance and Research Context
N,N'-Diphenylacetamidine, a crystalline solid at room temperature, is noted for its structural versatility. solubilityofthings.com The presence of both phenyl groups and the acetamidine (B91507) core allows for diverse chemical interactions, making it a subject of study in organic synthesis and coordination chemistry. solubilityofthings.comresearchgate.net It serves as a useful intermediate in the preparation of various organic compounds due to its ability to participate in nucleophilic reactions. solubilityofthings.com
The compound's solubility characteristics are crucial for its application in chemical reactions. It tends to be more soluble in polar solvents, a property attributed to its functional groups that can interact favorably with polar molecules. solubilityofthings.com Conversely, its solubility is limited in non-polar solvents, partly due to the bulky aromatic rings. solubilityofthings.com The solubility of N,N'-diphenylacetamidine can also be influenced by temperature, generally increasing as the temperature rises. solubilityofthings.com
From a synthetic standpoint, N,N'-diphenylacetamidine can be prepared and subsequently used in further reactions. For instance, it can be reacted with cyclohexanesulfenyl chloride in the presence of an acid scavenger like triethylamine (B128534) in a solvent such as dimethylformamide to produce N,N'-diphenyl-N-cyclohexylthioacetamidine. prepchem.com
In the realm of coordination chemistry, N,N'-diphenylacetamidine and its derivatives act as ligands for metal centers. Studies have investigated its coordination with tin(IV), where it can act as a monodentate or bidentate ligand. researchgate.net This ability to coordinate with metals opens up possibilities for its use in catalysis and materials science.
The structural and chemical properties of N,N'-Diphenylacetamidine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂ solubilityofthings.com |
| Molar Mass | 210.27 g/mol solubilityofthings.com |
| Appearance | Colorless to off-white crystalline solid solubilityofthings.com |
| Melting Point | 80.00 °C (353.15 K) solubilityofthings.com |
| Boiling Point | 344.90 °C (618.05 K) solubilityofthings.com |
| Density | 1.1025 g/cm³ solubilityofthings.com |
| Solubility | More soluble in polar solvents, limited solubility in non-polar solvents. solubilityofthings.com |
Research into N,N'-diphenylacetamidine and its derivatives continues to uncover new applications, highlighting its importance as a versatile building block in both synthetic and materials chemistry. solubilityofthings.com
Structure
3D Structure
Properties
CAS No. |
71607-45-9 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N,N-diphenylethanimidamide |
InChI |
InChI=1S/C14H14N2/c1-12(15)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
DXFZMBRFLWIORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving N,n Diphenylacetamidine
Utilization as a Synthetic Precursor for Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Amidines, including N,N-Diphenylacetamidine, are recognized as valuable building blocks for constructing various nitrogen-containing ring systems due to their inherent reactivity.
Scientific literature was surveyed for the condensation reactions of this compound with various ethoxymethylene derivatives for the synthesis of substituted pyrimidines. Despite targeted searches, no specific information or detailed research findings were available regarding the reaction of this compound with ethoxymethylene derivatives of β-ketoesters, β-diketones, or cyanoacetic esters to produce substituted pyrimidines. General methodologies for pyrimidine synthesis often involve the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents, but specific data for this compound in this context could not be located.
No specific data was found for the reaction of this compound with ethoxymethylene β-ketoesters.
No specific data was found for the reaction of this compound with ethoxymethylene β-diketones.
No specific data was found for the reaction of this compound with ethoxymethylene cyanoacetic esters.
As no information was found on the specific reactant classes, there are consequently no research findings to report on the formation of substituted pyrimidines from this compound via this route.
Condensation Reactions with Ethoxymethylene Derivatives
Participation in Organometallic Compound Synthesis
Amidinate ligands, derived from amidines, are well-established in organometallic chemistry for their ability to stabilize a wide range of metal centers in various oxidation states. However, a review of available literature did not yield specific examples or detailed studies concerning the direct use of this compound in the synthesis of organometallic compounds. While the broader class of N,N'-diaryl amidinates is known to form stable complexes with transition metals and main group elements, specific research detailing the synthesis, structure, and reactivity of organometallic compounds derived from this compound could not be identified.
Formation of Cyclic Tetracoordinated Boron Compounds
The synthesis of cyclic tetracoordinated boron compounds from this compound represents a notable area of organoboron chemistry. These compounds are characterized by a central boron atom bonded to four other atoms, forming a stable cyclic structure. The formation of these complexes often involves the reaction of an amidine, in this case, this compound, with a boron halide.
Reaction with Boron Trichloride
The reaction of N,N'-diphenylacetamidine with boron trichloride (BCl₃) leads to the formation of 4,4-dihydroxy-1,4-dihydro-1-aza-3-azonia-4-boratonaphthalene derivatives. osti.gov This chemical transformation results in the synthesis of a heterocyclic system where the boron atom is integrated into a ring structure, achieving a tetracoordinated state. The yields for this particular synthesis are in the range of 30-40%. osti.gov This reaction underscores a method for creating stable boron-containing chelates. osti.gov
Reaction Yields for the Synthesis of Cyclic Tetracoordinated Boron Compounds
| Reactants | Product | Yield (%) |
|---|
Investigation of Solvent Effects on Reaction Yields
In the synthesis of cyclic tetracoordinated boron compounds from N,N'-diphenylacetamidine and boron trichloride, the choice of solvent has been a subject of investigation to optimize reaction conditions. osti.gov Experiments have been conducted using different aromatic hydrocarbon solvents to determine their impact on the product yield.
Specifically, the replacement of benzene with higher-boiling solvents such as toluene or xylene was explored. osti.gov The rationale behind this was that higher reaction temperatures, achievable with higher-boiling solvents, might favor the reaction kinetics and lead to an increased yield of the desired cyclic boron compound. However, the experimental results indicated that this was not the case. The use of toluene or xylene as the solvent did not lead to a noticeable increase in the reaction yield. osti.gov This suggests that for this specific heterocyclization reaction, temperature elevation beyond the boiling point of benzene does not significantly influence the efficiency of the product formation. osti.gov
Effect of Solvent on Reaction Yield
| Solvent | Boiling Point (°C) | Effect on Yield |
|---|---|---|
| Benzene | 80.1 | Baseline Yield |
| Toluene | 110.6 | No noticeable increase |
Reactivity Profiles and Mechanistic Elucidations of N,n Diphenylacetamidine
Acid-Base Characteristics and Basicity Investigations
The acid-base characteristics of N,N-diphenylacetamidine are centered on the lone pair of electrons on its nitrogen atoms. The availability of this lone pair for protonation determines its basicity. The structure of this compound, with two phenyl groups attached to the nitrogen atoms, significantly influences its basic strength through a combination of inductive and resonance effects.
Comparative Analysis of Basic Strength
A comparative analysis of the basic strength of this compound with related compounds such as ammonia, benzamidine, and acetamidine (B91507) provides insight into the electronic effects of its substituent groups.
Ammonia (NH₃) serves as a fundamental benchmark for the basicity of nitrogenous compounds. The basicity of amines and amidines is often compared to ammonia to understand the influence of substituent groups. Generally, alkyl amines are more basic than ammonia due to the electron-donating inductive effect of alkyl groups, which increases the electron density on the nitrogen atom. libretexts.orgmasterorganicchemistry.com Conversely, in molecules where the nitrogen's lone pair can be delocalized by resonance, the basicity is reduced compared to ammonia. In this compound, the presence of two phenyl groups suggests that the lone pairs on the nitrogen atoms can be delocalized into the aromatic rings, which would decrease its basicity.
A direct comparison with benzamidine and acetamidine is particularly instructive. Experimental data shows that acetamidine (pKa of the conjugate acid ≈ 12.5) is a stronger base than benzamidine (pKa of the conjugate acid ≈ 11.6). stackexchange.com This difference is attributed to the electron-withdrawing inductive effect of the phenyl group in benzamidine, which destabilizes the positive charge in the protonated form. stackexchange.com
In this compound, two phenyl groups are present. These phenyl groups are expected to exert a significant electron-withdrawing inductive effect, which would decrease the availability of the nitrogen lone pairs for protonation. Furthermore, the potential for delocalization of the nitrogen lone pairs into the two aromatic rings through resonance would further decrease the basicity. masterorganicchemistry.commasterorganicchemistry.com Therefore, it can be inferred that this compound is a weaker base than both acetamidine and benzamidine.
Table 1: Comparative Basicity of this compound and Related Compounds
| Compound | Key Structural Features | Expected Basicity Ranking | Influencing Factors |
|---|---|---|---|
| Acetamidine | Methyl group | Highest | Electron-donating inductive effect of the methyl group. |
| Benzamidine | One phenyl group | Intermediate | Electron-withdrawing inductive effect of the phenyl group. |
| This compound | Two phenyl groups | Lowest | Strong electron-withdrawing inductive effect and potential resonance delocalization by two phenyl groups. |
| Ammonia | No alkyl or aryl groups | Lower than Acetamidine | Reference compound. |
Identification of Research Gaps in Quantitative Basicity Studies
A thorough review of the scientific literature reveals a significant research gap in the quantitative basicity studies of this compound. While the qualitative effects of its structural features on basicity can be inferred from the principles of physical organic chemistry and comparison with analogous compounds, there is a notable absence of experimentally determined pKa values for this compound. This lack of quantitative data prevents a precise assessment of its basic strength and hinders direct comparisons with other amidines. Further experimental studies are required to determine the pKa of this compound and to fully characterize its acid-base properties.
Examination of Reaction Pathways and Addition Mechanisms
The reactivity of this compound is influenced by the electronic properties of the amidine functional group and the attached phenyl substituents. Research on N,N'-diarylacetamidines, a class of compounds that includes this compound, provides insights into its potential reaction pathways. For instance, studies have explored the acid-catalyzed hydrolysis of N,N'-diarylacetamidines. acs.org Other research has investigated the reactions of N,N'-diarylacetamidines with various electrophiles, leading to the formation of complex heterocyclic structures. researchgate.netoup.com
Mechanistic Studies of 1,4-Addition Reactions
The concept of 1,4-addition reactions is well-established for conjugated systems, such as dienes. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In these reactions, an electrophile adds to the terminal positions of the conjugated system. The mechanism typically involves the formation of a resonance-stabilized carbocation intermediate. libretexts.orgchemistrysteps.com The regioselectivity of the reaction (1,2- vs. 1,4-addition) can often be controlled by temperature, with the 1,4-adduct being the thermodynamically more stable product. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
However, a specific examination of the literature reveals a lack of mechanistic studies on the 1,4-addition reactions of this compound itself. While the amidine functional group contains a conjugated system, its participation in 1,4-addition reactions in a manner analogous to dienes is not well-documented. This represents another significant research gap. Theoretical and experimental investigations are needed to determine if this compound can undergo 1,4-addition reactions, to elucidate the mechanisms of such reactions, and to identify the resulting products.
Involvement with α,β-Unsaturated Carbonyl Systems
The reactivity of amidines, including this compound, with α,β-unsaturated carbonyl systems is characterized by a significant [3+3] annulation reaction. This process is a powerful method for the synthesis of multi-substituted pyrimidine rings. The reaction proceeds through a tandem sequence involving annulation followed by an oxidation step.
Research has demonstrated a facile metal-free pathway for this transformation, where readily available amidines react with α,β-unsaturated ketones. rsc.org The initial step involves a [3+3] annulation which leads to the formation of a dihydropyrimidine intermediate. This intermediate is subsequently converted to the corresponding pyrimidine through a visible-light-enabled photo-oxidation, offering a green chemistry approach that avoids the use of transition-metal catalysts and strong bases. rsc.org
The general mechanism for this pyrimidine synthesis involves the amidine acting as a dinucleophile, contributing a N-C-N fragment that reacts with the 1,3-dielectrophilic α,β-unsaturated ketone. rsc.org This annulation-oxidation strategy has been shown to be effective for a wide array of substrates. researchgate.net For instance, the reaction accommodates various substituted chalcones as well as other α,β-unsaturated ketones, including those with naphthyl, heteroaryl, and alkyl substituents. rsc.org While reactions involving electron-rich and sterically hindered unsaturated ketones may necessitate elevated temperatures for the annulation step, the subsequent photo-oxidation typically proceeds smoothly under milder conditions. rsc.org
Variations of this reaction have been developed, including copper-catalyzed versions and the use of green and recyclable catalysts like choline hydroxide, which can also serve as the reaction medium. mdpi.com These methods underscore the versatility of the reaction, allowing for the synthesis of a broad spectrum of biologically significant pyrimidine derivatives under various conditions. researchgate.netmdpi.com
The following table summarizes the scope of the metal-free tandem [3+3] annulation and visible-light-enabled photo-oxidation reaction between various amidines and α,β-unsaturated ketones.
| Entry | Amidine | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | Benzamidine hydrochloride | Chalcone | 2,4,6-Triphenylpyrimidine | 95 |
| 2 | Benzamidine hydrochloride | 4'-Methylchalcone | 4-(p-tolyl)-2,6-diphenylpyrimidine | 98 |
| 3 | Benzamidine hydrochloride | 4-Methoxychalcone | 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine | 99 |
| 4 | Benzamidine hydrochloride | 4-Chlorochalcone | 4-(4-chlorophenyl)-2,6-diphenylpyrimidine | 92 |
| 5 | Acetamidine hydrochloride | Chalcone | 2-Methyl-4,6-diphenylpyrimidine | 85 |
| 6 | 4-Methoxybenzamidine hydrochloride | Chalcone | 2-(4-methoxyphenyl)-4,6-diphenylpyrimidine | 96 |
| 7 | Naphthyl-substituted unsaturated ketone | Benzamidine hydrochloride | Naphthyl-substituted pyrimidine | 73-84 |
| 8 | Heteroaryl-substituted unsaturated ketone | Benzamidine hydrochloride | Heteroaryl-substituted pyrimidine | 73-84 |
| 9 | Alkyl-substituted α,β-unsaturated ketone | Benzamidine hydrochloride | Alkyl-substituted pyrimidine | 44-57 |
Table 1: Synthesis of Pyrimidines via Tandem Annulation-Photo-oxidation of Amidines and α,β-Unsaturated Ketones
Coordination Chemistry and Ligand Properties of N,n Diphenylacetamidine
Role as a Ligand in Metal Complexation
N,N-Diphenylacetamidine possesses nitrogen donor atoms that allow it to act as a ligand in metal complexation. Amidinates, the deprotonated form of amidines, are known to be versatile ligands that can coordinate to metal centers in various modes, most commonly as a bidentate chelating ligand, forming a four-membered ring with the metal center. This chelation is a key feature of their coordination chemistry.
Synthesis of Tin(IV) Adducts Utilizing this compound
Characterization of Specific Adduct Formations (e.g., [SnClPh3L], [SnCl2Ph2L], [SnBr4L])
Detailed characterization data for the specific Tin(IV) adducts—[SnClPh3L], [SnCl2Ph2L], and [SnBr4L] where L represents this compound—could not be located. The characterization of such compounds would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), infrared (IR) spectroscopy to observe changes in vibrational frequencies upon coordination, and single-crystal X-ray diffraction to determine the precise molecular structure and bonding arrangement. Without experimental data, a detailed description of these specific adducts cannot be provided.
Structural and Bonding Analyses of Metal-Amidine Complexes
The structural analysis of metal-amidine complexes often reveals a planar four-membered M-N-C-N ring when the amidinate ligand chelates to the metal center. nih.gov The C-N bond lengths within the chelate ring are typically intermediate between single and double bond lengths, indicating delocalization of π-electrons across the N-C-N fragment. nih.govnih.gov The bonding between the metal and the nitrogen atoms of the amidinate ligand is a crucial aspect of these complexes' stability and reactivity.
Investigation of Chelate Stability in Boron-Containing Systems
Specific investigations into the chelate stability of boron-containing systems with this compound are not described in the available research. The stability of chelate complexes, in general, is enhanced by the "chelate effect," where a multidentate ligand forms a more stable complex than comparable monodentate ligands. libretexts.org For boron, chelation with N,N'-donor ligands leads to the formation of tetracoordinated boron compounds. mdpi.com The stability of such a chelate would depend on factors like the steric bulk on the nitrogen atoms and the electronic properties of the substituents. However, quantitative data on the stability constants for this compound-boron chelates are not available.
Spectroscopic Characterization Techniques Applied to N,n Diphenylacetamidine and Its Complexes
Elucidation of Bonding and Structural Features via Mössbauer Spectroscopy
Research on diiron(II) complexes incorporating formamidinate ligands demonstrates the utility of ⁵⁷Fe Mössbauer spectroscopy in characterizing multinuclear iron centers. In a study of diiron(II) carbamate (B1207046) complexes also containing formamidine (B1211174) ligands, Mössbauer spectra were collected at 80 K to probe the electronic environment of the iron atoms. rsc.org The resulting spectra were complex, necessitating fitting with multiple quadrupole doublets to account for the distinct iron centers within the molecules. rsc.org
The key parameters extracted from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the s-electron density at the iron nucleus and provides information about the oxidation and spin states of the iron atom. nih.gov Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus, offering insights into the symmetry of the coordination environment. nih.gov
For one such diiron complex, the spectrum was best fitted with three components, indicating three slightly different environments for the high-spin Fe(II) centers. rsc.org The isomer shifts (δ) ranged from 1.08 to 1.40 mm s⁻¹, with corresponding quadrupole splitting parameters (ΔE_Q) between 2.30 and 2.90 mm s⁻¹. rsc.org These values are characteristic of high-spin iron(II) centers, confirming the +2 oxidation state of the iron atoms in the complex. rsc.org
In a related diiron complex with a slightly altered coordination sphere, the Mössbauer spectrum was fitted with two quadrupole doublets. rsc.org One doublet, with δ = 1.21 mm s⁻¹ and ΔE_Q = 3.00 mm s⁻¹, was assigned to one of the iron centers. The second doublet exhibited parameters of δ = 1.24 mm s⁻¹ and ΔE_Q = 2.61 mm s⁻¹. rsc.org The subtle differences in these parameters reflect the distinct coordination geometries of the two Fe(II) centers within the same molecule, one being five-coordinate and the other four-coordinate. rsc.org This demonstrates the sensitivity of Mössbauer spectroscopy in distinguishing between non-equivalent metal sites in a multinuclear complex.
These detailed findings from analogous formamidinate systems underscore how Mössbauer spectroscopy can be effectively applied to elucidate the nuanced structural and electronic properties of N,N-Diphenylacetamidine complexes, should such studies be undertaken. The technique would be invaluable for confirming the oxidation and spin states of the iron center and for probing the symmetry of the ligand field imposed by the this compound ligands.
| Complex/Component | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔE_Q) / mm s⁻¹ |
| Complex 5 - Component 1 | 1.19 | 2.90 |
| Complex 5 - Component 2 | 1.08 | 2.30 |
| Complex 5 - Component 3 | 1.40 | 2.77 |
| Complex 6 - Component 1 | 1.21 | 3.00 |
| Complex 6 - Component 2 | 1.24 | 2.61 |
| Data sourced from Dalton Transactions. rsc.org |
Future Research Directions and Unexplored Avenues
Expansion of Synthetic Methodologies
The synthesis of N,N'-diaryl amidines, including N,N-Diphenylacetamidine, has traditionally relied on methods that can have limitations, such as harsh reaction conditions, low atom economy, or a narrow substrate scope. nih.gov Future research is poised to overcome these challenges by developing more efficient, versatile, and sustainable synthetic protocols.
A primary avenue for exploration is the advancement of catalytic methods for the direct C-N bond formation between diphenylamine (B1679370) and a nitrile source. While transition-metal-catalyzed approaches using copper or palladium have been developed for some amidines, their application to sterically demanding secondary diarylamines like diphenylamine remains an area for growth. mdpi.comrsc.org Future work should focus on creating more active and robust catalyst systems, potentially utilizing earth-abundant metals, that can operate under milder conditions. Furthermore, exploring metal-free synthetic routes, such as those employing strong bases or electrochemical activation, could provide greener and more cost-effective alternatives. nih.govorganic-chemistry.org
Multicomponent reactions (MCRs) represent another promising frontier. Designing one-pot procedures where diphenylamine, an acetyl source, and potentially other components are combined to directly yield complex this compound derivatives would significantly enhance synthetic efficiency. rsc.orgorganic-chemistry.org Such strategies would allow for the rapid generation of a library of compounds with diverse functionalities for screening in catalytic or materials science applications.
| Synthetic Strategy | Current Limitations | Future Research Focus | Potential Advantages |
|---|---|---|---|
| Pinner Reaction & Related Methods | Requires pre-activation of nitrile; often harsh acidic conditions; multi-step process. | Development of milder activation agents and one-pot variants. | Improved functional group tolerance and operational simplicity. |
| Transition-Metal Catalysis (e.g., Cu, Pd) | Limited application to sterically hindered diarylamines; catalyst cost and toxicity. mdpi.com | Design of highly active catalysts with tailored ligands; use of earth-abundant metals (e.g., Fe, Ni). | Higher efficiency, broader substrate scope, and milder reaction conditions. |
| Base-Activated Amine/Nitrile Coupling | Requires stoichiometric amounts of strong bases (e.g., n-BuLi); limited functional group compatibility. nih.gov | Development of catalytic systems using frustrated Lewis pairs or other non-nucleophilic bases. | Metal-free synthesis, improved safety, and cost-effectiveness. |
| Multicomponent Reactions (MCRs) | Relatively unexplored for this specific subclass of amidines. rsc.org | Discovery of novel MCRs to build molecular complexity around the this compound core. | High synthetic efficiency, molecular diversity, and atom economy. |
In-depth Mechanistic Investigations
The deprotonated form of this compound, the N,N'-diphenylacetamidinate anion, is an excellent ligand for coordinating with a vast range of metal centers across the periodic table. researchgate.netresearchgate.net These metal complexes are promising candidates for homogeneous catalysis, yet a detailed understanding of their reaction mechanisms is often lacking. Future research must prioritize in-depth mechanistic investigations to unlock their full potential.
A significant area for exploration involves the use of computational chemistry, particularly Density Functional Theory (DFT), to model the geometric and electronic structures of N,N'-diphenylacetamidinate metal complexes. researchgate.net Such studies can provide invaluable insights into the nature of the metal-ligand bonding, the stability of reaction intermediates, and the energy barriers of catalytic cycles. This theoretical work, when combined with experimental data, can accelerate the rational design of more efficient catalysts.
Experimental mechanistic studies are also crucial. Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can be employed to observe the behavior of catalysts under actual reaction conditions, allowing for the identification of active species and intermediates. acs.org Kinetic studies can elucidate the rate-determining steps of catalytic processes and provide a quantitative understanding of how the ligand structure influences reactivity. These investigations are essential for moving beyond empirical catalyst development to a more knowledge-driven approach.
| Mechanistic Question | Proposed Investigative Technique | Expected Outcome |
|---|---|---|
| Nature of the Active Catalytic Species | In-situ Spectroscopy (NMR, IR, UV-Vis), X-ray Absorption Spectroscopy (XAS) | Identification of the true catalyst structure and oxidation state during the reaction. |
| Catalytic Cycle and Intermediates | Kinetic Analysis, Isotope Labeling Studies, Trapping Experiments | Elucidation of the step-by-step reaction pathway, including substrate activation and product release. |
| Ligand Influence on Reactivity and Selectivity | Computational Modeling (DFT), Hammett Analysis with substituted ligands | Understanding of steric and electronic effects of the diphenylacetamidinate ligand on the metal center's behavior. researchgate.net |
| Catalyst Deactivation Pathways | Characterization of spent catalysts, study of reactions with potential inhibitors | Identification of mechanisms leading to loss of activity, enabling the design of more robust catalysts. |
Design and Development of Novel Ligand Architectures
The this compound framework serves as a versatile and tunable platform for the design of novel ligand architectures. The ability to modify the steric and electronic properties of the ligand through synthetic chemistry is a key advantage that remains to be fully exploited. researchgate.net
Future research should focus on the strategic functionalization of the two N-phenyl rings. The introduction of electron-donating or electron-withdrawing substituents can systematically tune the electronic properties of the amidinate ligand. This, in turn, modulates the electron density at the coordinated metal center, which can have a profound impact on its catalytic activity and selectivity. Similarly, installing bulky groups on the phenyl rings can create sterically demanding ligands capable of stabilizing reactive, low-coordinate metal complexes or creating specific pockets around the metal center to influence substrate selectivity.
Another exciting and underexplored avenue is the incorporation of the this compound moiety into larger, polydentate ligand systems. nih.gov By linking the amidinate to other donor groups (e.g., phosphines, ethers, or other N-donors) through a covalent tether, new chelating ligands with unique coordination geometries can be created. The development of chiral versions of these ligands, for instance by using a chiral backbone or atropisomeric biaryl linkers, could open the door to applications in asymmetric catalysis, a field where amidinate ligands are currently underrepresented.
| Ligand Design Strategy | Structural Modification | Intended Effect on Metal Complex | Potential Application |
|---|---|---|---|
| Electronic Tuning | Adding -OMe, -CF₃, -NO₂ groups to phenyl rings. | Modulate electron density at the metal center; alter redox potential. | Optimizing activity in redox-based catalysis (e.g., cross-coupling). |
| Steric Tuning | Introducing bulky groups (e.g., -tBu, -SiMe₃) at ortho positions of phenyl rings. | Increase steric hindrance; stabilize low-coordination numbers; create substrate-selective pockets. | Olefin polymerization; small molecule activation. researchgate.net |
| Increased Polydenticity | Covalently linking the amidinate to other donor arms (P, O, N donors). | Enhance complex stability; enforce specific coordination geometries. nih.gov | Development of more robust catalysts for high-temperature applications. |
| Introduction of Chirality | Incorporating a chiral backbone or creating atropisomeric structures. | Create a chiral coordination environment around the metal center. | Asymmetric catalysis (e.g., enantioselective hydrogenation, C-C bond formation). |
Q & A
Q. What are the recommended methods for synthesizing N,N-Diphenylacetamidine, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions, typically involving acetamide derivatives and aryl halides. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess chemical homogeneity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural confirmation. Compare spectral data with reference libraries to identify impurities or byproducts .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood to minimize inhalation of vapors or aerosols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Waste should be segregated in labeled containers and disposed via licensed hazardous waste facilities to prevent environmental contamination .
Q. How can researchers characterize the coordination chemistry of this compound?
- Methodological Answer : Employ X-ray crystallography to resolve its binding modes with transition metals (e.g., Cu²⁺, Pd²⁺). Spectroscopic techniques like UV-Vis and electron paramagnetic resonance (EPR) can monitor ligand-to-metal charge transfer. Titration experiments with metal salts in anhydrous solvents (e.g., THF) under inert atmospheres are recommended to study stoichiometry and stability constants .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-based complexes?
- Methodological Answer : Discrepancies may arise from solvent polarity, counterion effects, or ligand-to-metal ratios. Systematically vary reaction conditions (e.g., temperature, solvent dielectric constant) and use kinetic studies (e.g., time-resolved spectroscopy) to isolate variables. Compare turnover frequencies (TOF) and activation energies (Eₐ) across studies to identify mechanistic outliers .
Q. How does this compound’s electronic structure influence its efficacy as a ligand in asymmetric catalysis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict electron-donating/withdrawing capabilities. Correlate computational data with experimental enantiomeric excess (ee%) in catalytic reactions (e.g., hydrogenation) to optimize ligand design. Substituent effects on phenyl rings (e.g., electron-donating -OCH₃) should be explored to enhance stereoselectivity .
Q. What analytical approaches address inconsistencies in spectroscopic data for this compound-metal adducts?
- Methodological Answer : Cross-validate results using multiple techniques:
- Magnetic susceptibility measurements to confirm metal oxidation states.
- Mass spectrometry (ESI-MS) to verify adduct stoichiometry.
- EPR spectroscopy to detect paramagnetic species and ligand-field splitting.
Calibrate instruments with certified standards (e.g., LaB₆ for XRD) to minimize instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
